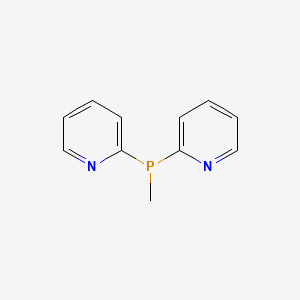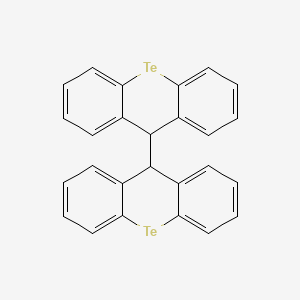
9,9'-Bi-9H-telluroxanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Bi-9H-telluroxanthene is a chemical compound with the molecular formula C26H18Te2 It belongs to the class of tellurium-bridged bistricyclic aromatic enes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bi-9H-telluroxanthene typically involves the reductive dimerization of 9H-telluroxanthene-9-thione using copper in boiling toluene . Another method includes the use of low valent titanium induced reductive dimerization of 9H-telluroxanthen-9-one with TiCl4/Zn/pyridine in THF .
Industrial Production Methods: While specific industrial production methods for 9,9’-Bi-9H-telluroxanthene are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 9,9’-Bi-9H-telluroxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxanthene oxides.
Reduction: Reductive dimerization is a key reaction for its synthesis.
Substitution: It can undergo substitution reactions where tellurium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Copper and zinc are commonly used reducing agents.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Telluroxanthene oxides.
Reduction Products: Bistricyclic ethanes.
Substitution Products: Halogenated derivatives of telluroxanthene.
Scientific Research Applications
9,9’-Bi-9H-telluroxanthene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other tellurium-containing compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 9,9’-Bi-9H-telluroxanthene involves its ability to form stable complexes with various molecules. The tellurium atoms in the compound can interact with other atoms or groups, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
9,9’-Bi-9H-selenoxanthene: Similar in structure but contains selenium instead of tellurium.
9H-xanthen-9-one: A simpler analog without the tellurium bridge.
Uniqueness: 9,9’-Bi-9H-telluroxanthene is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties. These properties make it more reactive and versatile compared to its selenium and oxygen analogs .
Properties
CAS No. |
80920-78-1 |
|---|---|
Molecular Formula |
C26H18Te2 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
9-(9H-telluroxanthen-9-yl)-9H-telluroxanthene |
InChI |
InChI=1S/C26H18Te2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H |
InChI Key |
VIRMSANFPNXWJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3[Te]2)C4C5=CC=CC=C5[Te]C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


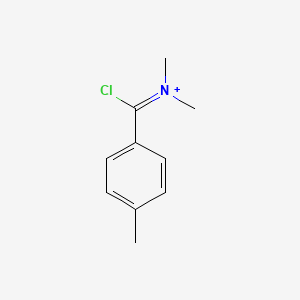

![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
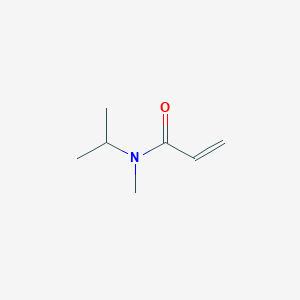

![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)

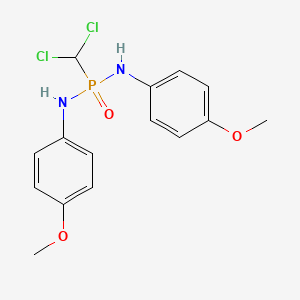
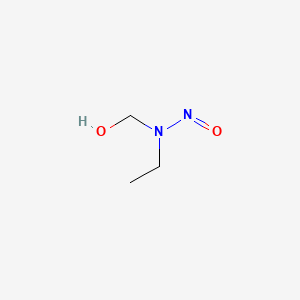
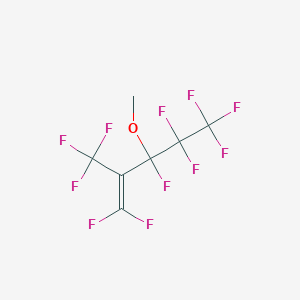
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
